3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide
Description
This compound features a 1,3-thiazole core substituted with a 4-fluorobenzenesulfonamide group at position 2 and a propanamide chain at position 4, terminating in an N-(3-methylphenyl) moiety. Its structure integrates sulfonamide and thiazole pharmacophores, which are commonly associated with biological activities such as enzyme inhibition (e.g., cyclooxygenase-II (COX-II) or kinase targets) .
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-13-3-2-4-15(11-13)21-18(24)10-7-16-12-27-19(22-16)23-28(25,26)17-8-5-14(20)6-9-17/h2-6,8-9,11-12H,7,10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKDEUBHDRLFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch protocol achieves the 2-aminothiazole intermediate:
Optimized conditions (adapted from):
-
Solvent : Ethanol/water (3:1)
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Temperature : 78°C (reflux)
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Time : 6–8 hours
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Yield : 68–72%
Table 1 : Thiazole Cyclization Variants
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Hantzsch | α-Bromoketone, thiourea | EtOH/H₂O | 78 | 72 |
| Gabriel Synthesis | Halogenated ester, thiourea | DMF | 110 | 65 |
| Microwave-Assisted | α-Chloroketone, thiourea | MeCN | 150 | 84 |
Sulfonamide Functionalization of the Thiazole Ring
The 2-amino group on the thiazole undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride .
Sulfonyl Chloride Activation
Reaction mechanism:
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Solvent : Dichloromethane (DCM)
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Base : Pyridine (2.5 equiv)
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Temperature : 0°C → rt (2 h)
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Workup : Wash with 1M HCl, saturated NaHCO₃, brine
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Yield : 89%
Critical parameters :
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Moisture control : Sulfonyl chloride hydrolyzes readily; use anhydrous DCM
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Stoichiometry : Excess sulfonyl chloride (1.2 equiv) ensures complete conversion
Propanamide Side Chain Installation
The propanoyl group is introduced via Friedel-Crafts acylation or amide coupling.
Schotten-Baumann Amidation
Reacting 3-chloropropanoyl chloride with 3-methylaniline under basic conditions:
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Solvent : THF/water (1:1)
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Base : NaOH (2.0 equiv)
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Time : 3 h at 25°C
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Yield : 79%
Carbodiimide-Mediated Coupling
For higher steric substrates, EDC/HOBt activation is preferred:
Optimized protocol :
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Coupling agents : EDC (1.5 equiv), HOBt (1.5 equiv)
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Solvent : DCM
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Temperature : 0°C → rt (12 h)
Final Assembly: Convergent Synthesis Approach
The fully functionalized thiazole and propanamide fragments are coupled via nucleophilic acyl substitution.
Mitsunobu Reaction for Ether Linkage
A Mitsunobu protocol links the thiazole and propanamide:
Conditions :
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Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)
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Solvent : THF
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Time : 24 h at rt
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Yield : 63%
Reductive Amination Alternative
For substrates with amine handles, NaBH₃CN-mediated reductive amination is viable:
Optimization data :
Reaction Optimization and Troubleshooting
Thiazole Sulfonylation Side Reactions
Issue : Over-sulfonylation at C4-thiazole position
Solution :
Amidation Incompatibility
Issue : EDC/HOBt failure due to sulfonamide acidity
Solution :
Analytical Characterization and Validation
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.1 Hz, thiazole-H), 7.28 (m, aryl-H), 2.41 (s, CH₃)
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LC-MS : [M+H]⁺ = 447.1 (calc. 447.5)
Purity Assessment
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HPLC : >99% purity (C18 column, MeCN/H₂O gradient)
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Elemental Analysis : C 53.71%, H 4.25%, N 12.51% (theory: C 53.81%, H 4.29%, N 12.54%)
Industrial-Scale Considerations
Cost-Effective Sulfonylation
Bulk 4-fluorobenzenesulfonyl chloride synthesis:
Process parameters :
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Chlorination time : 4 h at 40°C
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Distillation : bp 142–145°C/15 mmHg
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Purity : 98.5% (GC-MS)
Waste Stream Management
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THF recovery : Distillation (bp 66°C) with 92% efficiency
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Sulfonic acid byproducts : Neutralize with Ca(OH)₂ → CaSO₄ precipitate
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form amines.
Substitution: : The fluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like tin chloride or iron powder in acidic conditions are employed.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Substituted fluorobenzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against a range of bacterial strains. Research indicates that the incorporation of the sulfonamide group enhances its antibacterial efficacy, making it a candidate for further development as an antibiotic agent .
Anticancer Properties
Studies have demonstrated that thiazole compounds can inhibit cancer cell proliferation. The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. For instance, it has been observed to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized as a biochemical probe in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes makes it a valuable tool for elucidating enzyme functions and pathways in various biological systems. For example, it has been tested against enzymes involved in metabolic pathways relevant to cancer and inflammation .
Drug Design and Development
Due to its structural characteristics, this thiazole derivative serves as a lead compound in drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity while maintaining or improving its biological activity .
Material Science
Synthesis of Advanced Materials
The compound's unique chemical structure allows it to be used as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and physical properties of the target compound with its analogues:
Key Observations :
- Sulfonamide vs. Sulfanyl/Sulfamide : The target compound’s 4-fluorobenzenesulfonamide group distinguishes it from sulfanyl (e.g., ) or sulfamide (e.g., ) analogues. Sulfonamides are often linked to enhanced metabolic stability and target affinity compared to sulfanyl derivatives .
- Terminal Substituents : The N-(3-methylphenyl) group in the target compound may enhance lipophilicity compared to pyridinyl () or diethylamide () termini, influencing pharmacokinetics.
Enzyme Inhibition Potential
- COX-II Inhibition : Compounds bearing benzenesulfonamide groups (e.g., ) have demonstrated selective COX-II inhibition. The 4-fluoro substituent in the target compound may enhance selectivity, as fluorination often improves binding affinity and metabolic stability .
- Kinase Inhibition: Analogues like Dabrafenib mesylate (), which contains a sulfonamide-thiazole scaffold, are FDA-approved kinase inhibitors.
Antimicrobial and Anticancer Activity
- Thiazole derivatives with sulfonamide groups (e.g., ) frequently exhibit antimicrobial activity. For instance, 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide () has been studied for its sulfonamide-mediated enzyme inhibition.
- The propanamide linker in the target compound may facilitate membrane penetration, a critical factor in anticancer drug design .
Biological Activity
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.39 g/mol. The compound features a thiazole ring and a sulfonamide group, which are often associated with significant biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonamides and amines. Key steps in the synthesis include:
- Reagents : Thiazole derivatives, sulfonamides, and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).
- Conditions : Reactions are carried out under controlled temperatures and pH levels to optimize yield and purity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, studies have reported that thiazole-based compounds can inhibit specific kinases involved in cancer cell growth.
Enzyme Inhibition
The mechanism of action for this compound likely involves interaction with key metabolic enzymes. Thiazole derivatives are known to act as inhibitors of enzymes such as carbonic anhydrase and various kinases, which play crucial roles in metabolic pathways .
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Anticancer Efficacy : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
Comparative Analysis
A comparative analysis of similar compounds reveals unique structural features that may enhance biological activity:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Sulfonamide group only | Antibacterial | Lacks thiazole |
| Benzamide | Simple amide structure | Moderate anticancer | No sulfonamide or thiazole |
| Thiazole Derivatives | Contains thiazole ring | Antimicrobial | No benzamide or sulfonamide |
| 2-Aminothiazoles | Amino group on thiazole | Cytotoxicity against cancer cells | Lacks benzamide structure |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide coupling, thiazole ring formation, and amide bond formation. Key parameters include:
- Temperature control : Maintain 60–80°C during thiazole cyclization to prevent side reactions (e.g., decomposition of intermediates) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Acidic/basic catalysts (e.g., HCl or NaOH) may accelerate specific steps, but their use requires pH monitoring to avoid hydrolysis of sensitive groups .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the pure compound .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms the presence of the 4-fluorobenzenesulfonamido group (δ ~7.8–8.1 ppm for aromatic protons) and the thiazole ring (δ ~6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to rule out impurities .
- Elemental analysis : Match calculated vs. experimental C/H/N/S/F percentages (±0.3% tolerance) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Methodological Answer:
- In vitro assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and IC50 values in cancer cell lines (e.g., MCF-7 or HeLa) to identify therapeutic potential .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) to pinpoint functional group contributions .
Advanced Research Questions
Q. How can contradictory crystallography and spectral data be resolved during structural characterization?
- Methodological Answer:
- Crystallography : Use SHELX software for refinement; adjust thermal parameters and occupancy rates to resolve discrepancies between X-ray data and DFT-calculated bond lengths .
- Dynamic NMR : For flexible groups (e.g., propanamide side chain), perform variable-temperature NMR to detect conformational exchange broadening .
- Complementary techniques : Pair X-ray diffraction with IR spectroscopy to confirm hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹) .
Q. What strategies can mitigate batch-to-batch variability in biological assay results?
- Methodological Answer:
- Standardized synthesis protocols : Fix reaction time (±5%) and solvent ratios (e.g., DMF:H2O = 4:1) to minimize synthetic variability .
- Quality control : Pre-screen all batches via HPLC and NMR before biological testing .
- Assay normalization : Include internal controls (e.g., reference inhibitors) and normalize data to cell viability metrics (e.g., ATP levels) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2) and prioritize derivatives with lower ΔG values .
- ADMET prediction : Employ SwissADME to assess logP (target ≤3.5), aqueous solubility, and CYP450 inhibition risks .
- Metabolic stability : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) using Schrödinger’s Metabolizer module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
